molecular formula C9H18O6 B1596364 1,2-O-Isopropylidene-D-mannitol CAS No. 4306-35-8

1,2-O-Isopropylidene-D-mannitol

Cat. No.: B1596364
CAS No.: 4306-35-8
M. Wt: 222.24 g/mol
InChI Key: CWNIYRGNKYHYHW-UHFFFAOYSA-N
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Description

1,2-O-Isopropylidene-D-mannitol is a cyclic acetal derivative of D-mannitol. It is a significant chiral template used in various synthetic applications due to its stability and reactivity. This compound is particularly valuable in organic synthesis for protecting diol groups, making it a crucial intermediate in the preparation of more complex molecules .

Scientific Research Applications

1,2-O-Isopropylidene-D-mannitol has a wide range of applications in scientific research:

Future Directions

1,2:5,6-di-O-isopropylidene-D-mannitol has been used in the synthesis of numerous compounds, indicating its potential for future applications in chemical synthesis . It has also been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate of nebivolol, a β1 receptor blocker and vasodilator . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role as a nebivolol intermediate, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism related to β1 receptor activity .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 1,2-O-Isopropylidene-D-mannitol are not well-defined. It is known to be a nebivolol intermediate , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-D-mannitol is typically synthesized through the acetalation of D-mannitol. The process involves reacting D-mannitol with acetone in the presence of an acid catalyst such as zinc chloride. The reaction is carried out in acetone, and the product is obtained in high yield after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2-O-Isopropylidene-D-mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its selective protection of the 1,2-diol group, making it highly valuable in selective synthetic applications. Its stability and ease of removal under acidic conditions further enhance its utility in complex organic syntheses .

Properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNIYRGNKYHYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(C(CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310347
Record name 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4306-35-8
Record name NSC226057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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